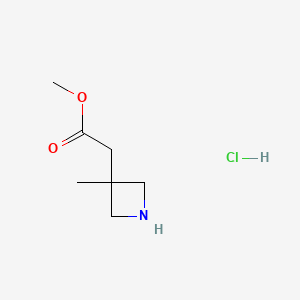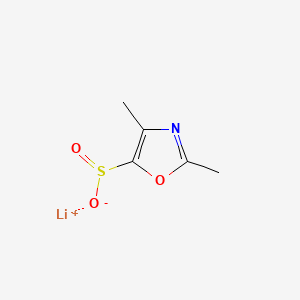
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the 3-position and a propyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . For the specific compound , the synthesis might involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine.
Introduction of the boronic acid group: This can be done by reacting the pyrazole derivative with a boronic acid reagent under appropriate conditions.
Industrial Production Methods
Industrial production of (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura cross-coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution reactions: The pyrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl or a similar compound formed by the coupling of the boronic acid with an aryl halide.
Wissenschaftliche Forschungsanwendungen
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Industry: Used in the synthesis of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions . The pyrazole ring can also interact with various molecular targets, depending on the specific application, such as binding to enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar applications, particularly in Suzuki-Miyaura cross-coupling reactions.
4-pyrazoleboronic acid pinacol ester: Another boronic acid derivative with similar reactivity and applications.
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl and propyl groups can affect the compound’s steric and electronic properties, making it suitable for specific applications where other boronic acids might not be as effective.
Eigenschaften
Molekularformel |
C7H13BN2O2 |
|---|---|
Molekulargewicht |
168.00 g/mol |
IUPAC-Name |
(3-methyl-1-propylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
KZFBJJZWGOPPLC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1C)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)

![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)

![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)

![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
